(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile
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Overview
Description
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE is a complex organic compound that features a benzothiazole moiety, a chlorobenzyl group, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the benzothiazole intermediate with 2-chlorobenzyl chloride under basic conditions.
Formation of the Ethenyl Cyanide Group: The final step involves the reaction of the intermediate with acrylonitrile in the presence of a base to form the ethenyl cyanide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.
Materials Science: The compound is explored for its use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole derivatives: These compounds share the benzothiazole moiety and have similar biological activities.
Chlorobenzyl derivatives: Compounds with the chlorobenzyl group exhibit similar chemical reactivity.
Ethenyl cyanide derivatives: These compounds have similar synthetic routes and chemical properties.
Uniqueness
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C23H15ClN2OS |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C23H15ClN2OS/c24-20-6-2-1-5-17(20)15-27-19-11-9-16(10-12-19)13-18(14-25)23-26-21-7-3-4-8-22(21)28-23/h1-13H,15H2/b18-13+ |
InChI Key |
VHQBGLFESJGAMX-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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